(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone
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Overview
Description
(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone is a complex organic compound that features a pyrazole ring, a pyrimidine ring, a piperazine ring, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone typically involves multi-step reactions. One common route includes the following steps:
Formation of the pyrazole ring: Starting with a suitable hydrazine and a 1,3-dicarbonyl compound, the pyrazole ring is formed through cyclization.
Synthesis of the pyrimidine ring: The pyrazole derivative is then reacted with a suitable nitrile or amidine to form the pyrimidine ring.
Formation of the piperazine ring: The pyrimidine derivative is then reacted with ethylenediamine or a similar diamine to form the piperazine ring.
Introduction of the fluorophenyl group: Finally, the piperazine derivative is reacted with a fluorobenzoyl chloride to introduce the fluorophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups such as amines or ethers.
Scientific Research Applications
(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also share structural similarities and have shown promising biological activities.
Uniqueness
(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its fluorophenyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O/c19-15-4-2-14(3-5-15)18(26)24-10-8-23(9-11-24)16-12-17(21-13-20-16)25-7-1-6-22-25/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAAALRRZATGCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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